![molecular formula C18H19NO5S B5207707 3-thiophenecarboxylic acid, 2-[(3-carboxy-1-oxopropyl)amino]-5-methyl-4-(4-methylphenyl)-, 3-methyl ester](/img/structure/B5207707.png)
3-thiophenecarboxylic acid, 2-[(3-carboxy-1-oxopropyl)amino]-5-methyl-4-(4-methylphenyl)-, 3-methyl ester
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Overview
Description
3-Thiophenecarboxylic acid, 2-[(3-carboxy-1-oxopropyl)amino]-5-methyl-4-(4-methylphenyl)-, 3-methyl ester is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes a carboxylic acid group, an amino group, and a methyl ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-thiophenecarboxylic acid, 2-[(3-carboxy-1-oxopropyl)amino]-5-methyl-4-(4-methylphenyl)-, 3-methyl ester typically involves multiple steps. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of sulfur.
Introduction of Functional Groups: The carboxylic acid, amino, and methyl ester groups are introduced through various substitution reactions. For example, the carboxylic acid group can be introduced via a Friedel-Crafts acylation reaction, followed by hydrolysis.
Final Assembly: The final compound is assembled by coupling the functionalized thiophene ring with the appropriate substituents under controlled conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid or ester groups, converting them into alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, aldehydes
Substitution: Various substituted thiophenes
Scientific Research Applications
3-Thiophenecarboxylic acid, 2-[(3-carboxy-1-oxopropyl)amino]-5-methyl-4-(4-methylphenyl)-, 3-methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, particularly in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
3-Thiophenecarboxylic acid: A simpler analog with similar reactivity but lacking the additional functional groups.
2-Thiophenecarboxylic acid, 3-methyl ester: Another related compound with a different substitution pattern on the thiophene ring.
4-Methylphenyl derivatives: Compounds with similar aromatic substitution, affecting their chemical and physical properties.
Uniqueness
The uniqueness of 3-thiophenecarboxylic acid, 2-[(3-carboxy-1-oxopropyl)amino]-5-methyl-4-(4-methylphenyl)-, 3-methyl ester lies in its combination of functional groups, which confer distinct reactivity and versatility. This makes it a valuable compound for various synthetic and research applications, offering opportunities for the development of novel materials and therapeutic agents.
Properties
IUPAC Name |
4-[[3-methoxycarbonyl-5-methyl-4-(4-methylphenyl)thiophen-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-10-4-6-12(7-5-10)15-11(2)25-17(16(15)18(23)24-3)19-13(20)8-9-14(21)22/h4-7H,8-9H2,1-3H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSLEMPOTYLADL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC)NC(=O)CCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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